5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Lipophilicity CNS drug design Solubility optimization

5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1225218-60-9) is a heterocyclic building block comprising a 1,2,4-oxadiazole core substituted with a methyl group at the 5-position and a pyrrolidin-3-yl moiety at the 3-position. With a molecular formula of C₇H₁₁N₃O and molecular weight of 153.18 g/mol, this compound occupies a distinct physicochemical space characterized by a computed LogP of 0.45 and topological polar surface area (TPSA) of 50.95 Ų.

Molecular Formula C7H11N3O
Molecular Weight 153.18
CAS No. 1225218-60-9
Cat. No. B3223799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
CAS1225218-60-9
Molecular FormulaC7H11N3O
Molecular Weight153.18
Structural Identifiers
SMILESCC1=NC(=NO1)C2CCNC2
InChIInChI=1S/C7H11N3O/c1-5-9-7(10-11-5)6-2-3-8-4-6/h6,8H,2-4H2,1H3
InChIKeyRFNIUBLYJWOZHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1225218-60-9): Physicochemical Profile and Structural Classification for Procurement Decisions


5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1225218-60-9) is a heterocyclic building block comprising a 1,2,4-oxadiazole core substituted with a methyl group at the 5-position and a pyrrolidin-3-yl moiety at the 3-position [1]. With a molecular formula of C₇H₁₁N₃O and molecular weight of 153.18 g/mol, this compound occupies a distinct physicochemical space characterized by a computed LogP of 0.45 and topological polar surface area (TPSA) of 50.95 Ų . The 1,2,4-oxadiazole ring serves as a recognized bioisostere for ester and amide functionalities, conferring resistance to hydrolytic degradation while retaining hydrogen-bonding capacity [2]. The free base form contains a basic pyrrolidine nitrogen (predicted pKa ~10–11), enabling on-demand salt formation for solubility optimization in biological assays . Commercially available at 95% purity from multiple vendors, this compound functions primarily as a synthetic intermediate in medicinal chemistry campaigns targeting central nervous system disorders, kinase modulation, and anti-infective programs [1].

Why 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole Cannot Be Substituted by Closest In-Class Analogs Without Experimental Revalidation


In-class substitution among 1,2,4-oxadiazole-pyrrolidine building blocks is scientifically unsound without explicit revalidation because the specific substitution pattern governs key drug-like properties. The methyl group at position 5 of the target compound dramatically alters lipophilicity compared to the des-methyl analog 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, shifting computed LogP downward by approximately 2 log units—a difference that directly impacts aqueous solubility, metabolic stability, and blood-brain barrier penetration potential . The pyrrolidin-3-yl attachment point (versus pyrrolidin-2-yl regioisomers) controls the spatial orientation of the basic amine, which is critical for target engagement in enzyme inhibition and receptor modulation campaigns [1]. Furthermore, the 1,2,4-oxadiazole isomer itself—as opposed to the 1,3,4-oxadiazole isomer—exhibits markedly different metabolic stability profiles, with 1,2,4 isomers demonstrating superior resistance to hydrolytic cleavage under physiological conditions [2]. These property cliffs mean that SAR conclusions from even closely related analogs cannot be confidently extrapolated, and procurement decisions must account for the precise substitution pattern required by the synthetic route or biological hypothesis under investigation [2].

Quantitative Differentiation Evidence for 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1225218-60-9) Versus Its Closest Analogs


Computed Lipophilicity (LogP) Reduction of ~2 Log Units Versus Des-Methyl Analog Drives Aqueous Solubility and CNS Drug-Likeness

The target compound, 5-methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, exhibits a computed LogP of 0.45, which is substantially lower than the LogP of 2.52 reported for the des-methyl analog 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, representing an approximate 2.07 log unit reduction in lipophilicity . This places the target compound well within the optimal LogP range of 0–3 for orally bioavailable CNS-penetrant drugs, whereas the des-methyl analog exceeds typical lead-like criteria and may exhibit poor aqueous solubility [1]. The lower LogP of the target compound is attributable to the electron-donating methyl group at position 5, which increases the polarity of the oxadiazole ring relative to the unsubstituted analog .

Lipophilicity CNS drug design Solubility optimization Physicochemical profiling

Topological Polar Surface Area (TPSA) of 50.95 Ų Falls Below the 60–70 Ų Threshold for Optimal CNS Penetration, Differentiating from Higher-TPSA Analogs

The target compound possesses a computed TPSA of 50.95 Ų, which falls below the established 60–70 Ų threshold for favorable passive blood-brain barrier (BBB) penetration, whereas the des-methyl analog 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole has a computed TPSA of 71.65 Ų, exceeding this threshold . The addition of the methyl group at position 5 contributes minimal additional polar surface area while adding hydrophobic bulk, shifting the overall physicochemical profile toward CNS drug-like space . Compounds with TPSA < 60 Ų are generally predicted to exhibit good BBB permeability, while those exceeding 70 Ų show significantly reduced CNS exposure [1].

Blood-brain barrier penetration CNS drug discovery TPSA optimization Molecular design

Positional Isomer Differentiation: Pyrrolidin-3-yl Versus Pyrrolidin-2-yl Substitution Controls Spatial Presentation of the Basic Amine for Target Engagement

The target compound features a pyrrolidin-3-yl substituent at position 3 of the oxadiazole ring, as opposed to the pyrrolidin-2-yl regioisomer (5-methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, CAS 1316227-35-6) which has identical molecular formula (C₇H₁₁N₃O) and molecular weight (153.18 g/mol) but differs in the attachment point of the pyrrolidine ring [1]. This positional isomerism alters the spatial orientation of the basic pyrrolidine nitrogen relative to the oxadiazole hydrogen-bonding network, directly impacting the geometry of key interactions with biological targets such as the salt bridge to Glu169 observed in GPBAR1 agonist binding [2]. In the GPBAR1 co-crystal model, the pyrrolidin-3-yl orientation enables simultaneous engagement of Asn93 on TM3 and Glu169 on TM5, a binding mode that would be geometrically inaccessible to the pyrrolidin-2-yl isomer [2].

Regioisomer differentiation Target engagement Structure-activity relationships Scaffold optimization

Free Base Form Enables Custom Salt Screening Versus Pre-Formed Hydrochloride Salt, Offering Formulation Flexibility for In Vitro and In Vivo Studies

5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1225218-60-9) is commercially supplied as the free base (MW 153.18, purity 95%), whereas the hydrochloride salt form (CAS 2126176-78-9, MW 189.64, purity 98%) is available as a distinct product . The free base offers a key advantage: its basic pyrrolidine nitrogen (predicted pKa ~10–11) can be selectively protonated with a counterion of choice (e.g., hydrochloride, mesylate, tosylate, or trifluoroacetate) to tailor solubility, crystallinity, and hygroscopicity for specific assay conditions . In contrast, procurement of the pre-formed hydrochloride salt locks the user into a single solid-state form that may not be optimal for all experimental contexts. This flexibility is particularly relevant given that related ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl GPBAR1 agonists achieved aqueous solubility of 42–70 μg/mL (110–198 μM) as free bases, with further solubility gains achievable via salt formation [1].

Salt selection Solubility enhancement Formulation development Procurement flexibility

Class-Level Evidence: 1,2,4-Oxadiazole/Pyrrolidine Hybrid Scaffolds Demonstrate Broad Biological Activity Ranging from Anthelmintic (IC50 0.78 μM) to GPBAR1 Agonism (EC50 3.5 μM)

While direct target-specific biological data for 5-methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1225218-60-9) are not publicly available as of this analysis, its core scaffold—the 1,2,4-oxadiazole/pyrrolidine hybrid—has demonstrated quantifiable activity across multiple therapeutic target classes. In anthelmintic screening, pyrrolidine-oxadiazole analogs achieved IC50 values of 0.78–22.4 μM against Haemonchus contortus larval motility and development, with selectivity over mammalian cells . In GPBAR1 (TGR5) agonist discovery, ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives showed EC50 values of 3.5–4.6 μM with 115–121% efficacy relative to the endogenous ligand taurolithocholic acid, and high selectivity over related bile acid receptors FXR, LXRα, LXRβ, and PXR [1]. Additionally, 1,2,4-oxadiazole/pyrrolidine hybrids have demonstrated DNA gyrase inhibition with IC50 values as low as 120 nM against E. coli gyrase, outperforming novobiocin (IC50 = 170 nM) [2]. These class-level data establish the scaffold's validated biological relevance, supporting the target compound's utility as a privileged intermediate for SAR exploration across anti-infective, metabolic, and neurological disease areas.

Anthelmintic activity GPBAR1 agonism DNA gyrase inhibition Scaffold versatility

Molecular Weight Advantage of 153.18 g/mol Positions Target Compound Within Optimal Fragment-Like Space Versus Higher-MW 5-Ethyl Analog (167.21 g/mol)

With a molecular weight of 153.18 g/mol (C₇H₁₁N₃O), the target compound resides comfortably within fragment-like chemical space (MW < 300 Da), providing superior ligand efficiency potential compared to the 5-ethyl analog (5-ethyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, CAS 1780396-41-9) which has a molecular weight of 167.21 g/mol (C₈H₁₃N₃O) . The 14.03 g/mol (9.2%) increase in molecular weight from the 5-methyl to 5-ethyl analog adds lipophilicity without a commensurate increase in hydrogen-bonding capacity, potentially reducing ligand efficiency metrics such as LE (binding energy per heavy atom) and LLE (lipophilic ligand efficiency) in target engagement assays [1]. The 5-methyl substitution represents the minimal alkyl modification that still provides steric protection to the oxadiazole ring against hydrolytic degradation, balancing metabolic stability with molecular economy .

Fragment-based drug discovery Lead-like properties Molecular weight optimization Ligand efficiency

Optimal Application Scenarios for 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 1225218-60-9) Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Lead Optimization for Blood-Brain Barrier Penetrant Candidates

The combination of LogP 0.45 and TPSA 50.95 Ų positions this compound as an advantageous starting scaffold for CNS-targeted programs, where the low TPSA (<60 Ų) predicts favorable passive BBB permeability [1]. The free base form enables salt screening to optimize solubility without permanently altering the core structure, while the pyrrolidin-3-yl amine provides a handle for further derivatization (amide coupling, sulfonamide formation, or reductive amination) to modulate target affinity . This scenario is supported by the class-level precedent of 1,2,4-oxadiazole/pyrrolidine hybrids demonstrating CNS receptor modulation, including neurokinin-1 (hNK1) antagonism with demonstrated in vivo efficacy [2].

Anti-Infective SAR Expansion: DNA Gyrase and Topoisomerase IV Inhibitor Optimization

The 1,2,4-oxadiazole/pyrrolidine hybrid scaffold has validated activity against bacterial DNA gyrase (IC50 = 120 nM for optimized analogs, outperforming novobiocin at 170 nM) and topoisomerase IV (IC50 = 13 μM) [1]. The target compound's 5-methyl substituent may enhance metabolic stability relative to unsubstituted analogs while maintaining the hydrogen-bonding capacity of the oxadiazole ring for enzyme active-site interactions. Its low molecular weight (153.18 g/mol) provides ample room for appending substituents identified in SAR studies (e.g., aromatic groups at the pyrrolidine nitrogen) without exceeding lead-like MW thresholds .

GPBAR1 (TGR5) Agonist Development: Non-Steroidal Metabolic Disease Therapeutics

The ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl scaffold has produced potent and selective GPBAR1 agonists (EC50 3.5–4.6 μM, 115–121% efficacy) with excellent selectivity over FXR, LXRα/β, PXR, and PPARα/γ [1]. While the target compound itself is not ureidyl-derivatized, its pyrrolidin-3-yl-1,2,4-oxadiazole core is the essential pharmacophoric element for GPBAR1 binding, with the pyrrolidine nitrogen forming a critical salt bridge to Glu169 [1]. The 5-methyl substitution provides a balance of lipophilicity (LogP 0.45) within the optimal range (clogP 1–2) demonstrated for orally available GPBAR1 agonists , making this compound a strategic intermediate for constructing focused GPBAR1-targeted libraries.

Anthelmintic Hit-to-Lead Optimization Against Drug-Resistant Nematodes

Pyrrolidine-oxadiazole analogs have demonstrated potent anthelmintic activity against Haemonchus contortus with IC50 values as low as 0.78 μM, coupled with high selectivity over mammalian cells in counter-screens [1]. The target compound's free base form with a basic pyrrolidine nitrogen (pKa ~10–11) provides a protonatable center at physiological pH, which may enhance solubility and oral bioavailability characteristics desirable for veterinary anthelmintic development. Its fragment-like MW (153.18 g/mol) supports efficient SAR exploration through parallel chemistry approaches to identify substituents that improve potency while maintaining selectivity .

Quote Request

Request a Quote for 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.